1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride
Overview
Description
1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azetidine ring, a thiophene group, and a urea moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride typically involves the reaction of azetidine derivatives with thiophene-2-carboxaldehyde, followed by the introduction of a urea group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the azetidine ring or the thiophene group.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the thiophene group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction can lead to the formation of azetidine derivatives with modified functional groups.
Scientific Research Applications
1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and thiophene group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The urea moiety may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Azetidin-3-yl)-3-(phenylmethyl)urea hydrochloride
- 1-(Azetidin-3-yl)-3-(furan-2-ylmethyl)urea hydrochloride
- 1-(Azetidin-3-yl)-3-(pyridin-2-ylmethyl)urea hydrochloride
Uniqueness
1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride stands out due to the presence of the thiophene group, which imparts unique electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or chemical reactivity are desired.
Properties
IUPAC Name |
1-(azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS.ClH/c13-9(12-7-4-10-5-7)11-6-8-2-1-3-14-8;/h1-3,7,10H,4-6H2,(H2,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSZCSZHKMYWOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)NCC2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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